molecular formula C18H14F3NO3S B2379991 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034335-74-3

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

カタログ番号 B2379991
CAS番号: 2034335-74-3
分子量: 381.37
InChIキー: QLRVMOPKEVWRNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TAK-715, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. TAK-715 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which is a key signaling pathway involved in various cellular processes such as inflammation, cell differentiation, and apoptosis.

作用機序

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a selective inhibitor of p38 MAPK, which is a key signaling pathway involved in various cellular processes such as inflammation, cell differentiation, and apoptosis. N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide binds to the ATP-binding site of p38 MAPK and inhibits its activity, thereby blocking downstream signaling pathways (Kawada et al., 2005).
Biochemical and Physiological Effects
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo (Kawada et al., 2005; Kim et al., 2015). N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses (Kawada et al., 2005). In addition, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis in cancer cells and reduce the proliferation of cancer cells (Kim et al., 2015).

実験室実験の利点と制限

One of the advantages of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is its selectivity for p38 MAPK, which reduces the potential for off-target effects. N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to have good oral bioavailability and pharmacokinetic properties (Kawada et al., 2005). One limitation of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is its low solubility in water, which can make it difficult to use in some experimental settings.

将来の方向性

For N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide research include investigating its potential use in combination with other drugs, in other disease models, and the development of more potent and selective p38 MAPK inhibitors.

合成法

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(furan-3-yl)ethanol with 2-(thiophen-2-yl)acetic acid to form an ester intermediate. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to form the final product, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide. The yield of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide synthesis is reported to be around 30%, and the purity of the compound is greater than 98% (Kawada et al., 2005).

科学的研究の応用

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively researched for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. In preclinical studies, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has shown promising results in reducing inflammation and pain in animal models of arthritis (Kawada et al., 2005). N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo (Kawada et al., 2005; Kim et al., 2015). Furthermore, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been investigated for its potential use in treating Alzheimer's disease, as p38 MAPK has been implicated in the pathogenesis of this disease (Kawada et al., 2005).

特性

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-8-25-10-12)15-6-3-9-26-15/h1-10,24H,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRVMOPKEVWRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。